molecular formula C10H14FN B1471274 2-Fluoro-2-(m-tolyl)propan-1-amine CAS No. 1566238-58-1

2-Fluoro-2-(m-tolyl)propan-1-amine

Cat. No. B1471274
M. Wt: 167.22 g/mol
InChI Key: ZMFWGNMRDAKJRL-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of a compound can be determined by various methods, but specific information about the molecular structure of “2-Fluoro-2-(m-tolyl)propan-1-amine” is not available in the sources retrieved .

Scientific Research Applications

PET Imaging and MAO-B Inhibition

Research has explored the synthesis and evaluation of novel fluorine-18 labeled derivatives of propargyl amine, including compounds structurally related to 2-Fluoro-2-(m-tolyl)propan-1-amine, as potential PET radioligands for visualizing monoamine oxidase B (MAO-B) activity. One compound demonstrated selective inhibition of MAO-B without affecting MAO-A activity, and its fluorine-18 labeled analog showed high selectivity for MAO-B over MAO-A in vivo. This compound was further evaluated by PET in a monkey, indicating potential for human studies to visualize MAO-B activity, relevant for neurological disorders research (Nag et al., 2013).

Chiral Resolution Reagent

(S)-2-[(R)-Fluoro(phenyl)methyl]oxirane, a compound structurally related to 2-Fluoro-2-(m-tolyl)propan-1-amine, has been identified as a new synthetic chiral resolution reagent for α-chiral primary and secondary amines. This reagent offers a versatile method for analyzing scalemic mixtures of amines, aiding in the purification and analysis of chiral amines in pharmaceutical chemistry (Rodríguez-Escrich et al., 2005).

Marfey's Reagent Applications

Marfey's reagent, 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA), related to the chemical class of 2-Fluoro-2-(m-tolyl)propan-1-amine, is used for separating enantiomeric isomers of amino acids and amine compounds. Its applications extend across amino acid, short peptide, and pharmaceutical compound analysis, showcasing the versatility of fluorine-containing compounds in analytical chemistry (B'hymer et al., 2003).

Synthesis of Dopamine Transporter Ligands

Fluorine-18 labeled compounds derived from the chemical family of 2-Fluoro-2-(m-tolyl)propan-1-amine, specifically PR04.MZ and LBT999, have been investigated as selective dopamine reuptake inhibitors. The synthesis of these compounds through microwave-assisted direct nucleophilic fluorination showcases the importance of fluorinated compounds in developing radiopharmaceuticals for imaging dopamine transporter activity, relevant in neurological disorders like Parkinson's disease (Riss & Roesch, 2009).

Corrosion Inhibition

Research into tertiary amines, including derivatives related to 2-Fluoro-2-(m-tolyl)propan-1-amine, has demonstrated their effectiveness as corrosion inhibitors for carbon steel. These compounds inhibit anodic dissolution, offering potential applications in protecting industrial materials against corrosion, highlighting the diverse applicability of fluorinated amines beyond the pharmaceutical and imaging fields (Gao et al., 2007).

properties

IUPAC Name

2-fluoro-2-(3-methylphenyl)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14FN/c1-8-4-3-5-9(6-8)10(2,11)7-12/h3-6H,7,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMFWGNMRDAKJRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(C)(CN)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-2-(m-tolyl)propan-1-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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